molecular formula C7H11Cl2N5O B2580581 (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride CAS No. 1864015-38-2

(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride

Cat. No.: B2580581
CAS No.: 1864015-38-2
M. Wt: 252.1
InChI Key: VHXINNXNYRXCDU-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride: is a synthetic organic compound that features both pyrazole and oxadiazole rings These heterocyclic structures are known for their significant pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by cyclization reactions involving nitriles and hydrazides.

    Coupling of Pyrazole and Oxadiazole Rings: The two rings are then coupled through a methanamine linker, often using reagents like formaldehyde and amines under controlled conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: Both the pyrazole and oxadiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of both pyrazole and oxadiazole rings makes it a candidate for the development of drugs targeting various biological pathways.

Medicine

In medicine, research focuses on its potential therapeutic effects. Compounds containing pyrazole and oxadiazole rings have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-yl)methanamine: Lacks the oxadiazole ring, which may reduce its biological activity.

    (1,2,4-oxadiazol-3-yl)methanamine: Lacks the pyrazole ring, potentially affecting its chemical reactivity and biological properties.

    (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine, which could alter its reactivity and solubility.

Uniqueness

The combination of pyrazole and oxadiazole rings in (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride provides a unique set of chemical and biological properties

Properties

IUPAC Name

(1-methylpyrazol-4-yl)-(1,2,4-oxadiazol-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-12-3-5(2-10-12)6(8)7-9-4-13-11-7;;/h2-4,6H,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXINNXNYRXCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=NOC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-38-2
Record name 1-(1-methyl-1H-pyrazol-4-yl)-1-(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride
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